6-O-(tert-Butyldimethylsilyl)-D-galactal

Catalog No.
S1492989
CAS No.
124751-19-5
M.F
C12H24O4Si
M. Wt
260.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-O-(tert-Butyldimethylsilyl)-D-galactal

CAS Number

124751-19-5

Product Name

6-O-(tert-Butyldimethylsilyl)-D-galactal

IUPAC Name

(2R,3R,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol

Molecular Formula

C12H24O4Si

Molecular Weight

260.40 g/mol

InChI

InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11-/m1/s1

InChI Key

HYSBQWOHQIVUQQ-GMTAPVOTSA-N

SMILES

Array

Synonyms

6-O-(TERT-BUTYLDIMETHYLSILYL)-D-GALACTAL

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O

6-O-(tert-Butyldimethylsilyl)-D-galactal (CAS 124751-19-5) is a selectively protected glycal building block essential for the regioselective synthesis of complex oligosaccharides and O-linked glycopeptides. By strategically masking the primary C-6 hydroxyl with a bulky, robust tert-butyldimethylsilyl (TBS) group, this compound leaves the C-3 and C-4 secondary hydroxyls available for orthogonal functionalization. This regioselective protection profile is highly valued in procurement for streamlining multigram-scale syntheses of tumor-associated carbohydrate antigens (TACAs), such as the Tn antigen, where precise stereocontrol and rapid downstream deprotection are critical for manufacturability [1].

Substituting 6-O-TBS-D-galactal with unprotected D-galactal or fully protected alternatives like tri-O-acetyl-D-galactal introduces severe process inefficiencies. Unprotected galactals lack the requisite solubility and regiocontrol for direct glycosylation, leading to complex mixtures of regioisomers. Conversely, fully protected tri-O-acetyl-D-galactal necessitates tedious, multi-step enzymatic deprotection sequences and extended reaction times to achieve specific regioselectivity. Furthermore, fully acetylated or benzylated donors often require lengthy post-glycosylation protecting group adjustments with aqueous workups, whereas the 6-O-TBS group enables rapid, quantitative single-step deprotection, significantly reducing the downstream purification burden in multigram-scale workflows [1].

High-Yielding Donor Efficacy in Iron-Catalyzed 1,2-cis-Aminoglycosylation

In the synthesis of biologically valuable Tn antigens, 3,4-di-O-acetyl-6-O-TBS-D-galactal serves as a highly reactive and stereoselective galactosyl donor. When subjected to iron-catalyzed glycal 1,2-cis-aminoglycosylation with N-Cbz-protected serine and threonine acceptors, the 6-O-TBS derivative delivered fully protected Tn antigens in 60–68% yield with exclusive alpha-selectivity (dr > 20:1). In direct contrast, tri-O-acyl-D-glucals are entirely unsuitable as donors under these conditions, and standard tri-O-acetyl-D-galactal requires complex enzymatic pre-processing, highlighting the specific electronic and steric advantages of the TBS-galactal derivative [1].

Evidence DimensionGlycosylation Yield and Stereoselectivity (dr)
Target Compound Data60–68% yield, dr > 20:1 (3,4-di-O-acetyl-6-O-TBS-D-galactal)
Comparator Or Baseline0% yield / unreactive (Tri-O-acyl-D-glucals)
Quantified Difference60–68% absolute yield increase with exclusive >20:1 alpha-selectivity
ConditionsIron-catalyzed glycal 1,2-cis-aminoglycosylation with N-Cbz-protected serine/threonine acceptors

Procuring this specific TBS-protected building block ensures high-yielding, exclusively cis-selective glycosidic bond formation, eliminating the need for complex stereoisomer separation.

Streamlined Post-Glycosylation Deprotection for Manufacturability

A critical bottleneck in multigram-scale glycopeptide synthesis is the removal of temporary protecting groups. Utilizing 3,4-di-O-acetyl-6-O-TBS-D-galactal enables a highly streamlined post-glycosylation workflow. The removal of the 6-O-TBS group, alongside N-Boc deprotection, is achieved quantitatively in a single rapid step. In direct comparison, utilizing standard tri-O-acetyl-D-galactal derivatives necessitates lengthy reaction times for protecting group adjustments (e.g., OTBS to OAc) and requires tedious aqueous workups that reduce overall throughput and isolated yield[1].

Evidence DimensionDeprotection Steps and Efficiency
Target Compound DataQuantitative removal in a single step (6-O-TBS derivative)
Comparator Or BaselineLengthy multi-step adjustments with aqueous workups (Tri-O-acetyl-D-galactal derivatives)
Quantified DifferenceReduction of multi-step aqueous workups to a single quantitative step
ConditionsPost-glycosylation protecting group removal in Tn antigen synthesis

This single-step deprotection capability drastically reduces downstream processing time and solvent waste, improving throughput for scalable industrial synthesis.

Enhanced Yield in Stereoselective Sulfenylative O-Glycosylation

In the synthesis of complex 2-phenylthio-O-glycosides via HFIP-promoted stereoselective sulfenylative O-glycosylation, the choice of glycal protecting group significantly impacts the coupling efficiency with sterically hindered secondary alcohols. When reacted with methyl 2-O-benzyl-4,6-O-[(R)-benzylidene]-alpha-D-glucopyranoside, the 3,4-O-isopropylidene-6-O-TBS-D-galactal derivative afforded the corresponding disaccharide in a 54% yield. Under identical conditions, the commonly used tri-O-benzyl-D-galactal provided only a 40% yield, demonstrating the enhanced reactivity profile of the TBS-protected galactal in forming challenging glycosidic linkages [1].

Evidence DimensionDisaccharide Formation Yield
Target Compound Data54% yield (3,4-O-isopropylidene-6-O-TBS-D-galactal)
Comparator Or Baseline40% yield (Tri-O-benzyl-D-galactal)
Quantified Difference14% absolute increase in isolated yield
ConditionsHFIP-promoted sulfenylative O-glycosylation with a secondary alcohol acceptor

Higher coupling yields with hindered secondary alcohols directly translate to lower raw material costs and improved throughput in complex oligosaccharide assembly.

Multigram-Scale Synthesis of Tumor-Associated Carbohydrate Antigens (TACAs)

6-O-(tert-Butyldimethylsilyl)-D-galactal is a highly efficient precursor for the large-scale synthesis of Tn antigens and other O-linked glycopeptides. Its specific protection pattern allows for iron-catalyzed 1,2-cis-aminoglycosylation with exclusive alpha-selectivity and facilitates rapid, single-step downstream deprotection, making it highly suitable for vaccine development and cancer diagnostic workflows [1].

Regioselective Assembly of Complex Oligosaccharides and Disaccharides

For procurement teams sourcing building blocks for complex glycan assembly, this compound offers reliable orthogonal protection. The robust C-6 TBS group permits selective functionalization at the C-3 and C-4 positions, which is critical for achieving higher yields in sulfenylative O-glycosylation reactions with sterically hindered secondary alcohols [2].

Development of 2-Deoxy-beta-Glycoside Therapeutics

The compound serves as an effective starting material for synthesizing 2-phenylthio-O-glycosides, which can be readily desulfurized to yield 2-deoxy-beta-glycosides. Its compatibility with HFIP-promoted methodologies ensures moderate to excellent yields, supporting the scalable production of bioactive deoxyglycoside therapeutics [2].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

260.14438578 Da

Monoisotopic Mass

260.14438578 Da

Heavy Atom Count

17

Wikipedia

2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol

Dates

Last modified: 08-15-2023

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